molecular formula C11H11F2NO3 B2776965 3-(3,5-Difluoroanilino)-2,2-dimethyl-3-oxopropanoic acid CAS No. 1555682-41-1

3-(3,5-Difluoroanilino)-2,2-dimethyl-3-oxopropanoic acid

Cat. No. B2776965
CAS RN: 1555682-41-1
M. Wt: 243.21
InChI Key: OBWGJQXZQWRUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoroaniline is an organic compound with the molecular formula C6H5F2N . It belongs to the class of organic compounds known as aniline and substituted anilines . These are organic compounds containing an aminobenzene moiety .


Synthesis Analysis

There are several methods for synthesizing 3,5-Difluoroaniline. One method involves fluorinating 1,3,5-trichlorobenzene and then aminating the intermediate fluorinated benzene with aqueous or anhydrous ammonia . Another method involves reacting 2,4,5-trichloronitrobenzene with an alkali metal fluoride .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoroaniline consists of a benzene ring with two fluorine atoms and one amine group attached. The fluorine atoms are located at the 3 and 5 positions of the benzene ring .


Physical And Chemical Properties Analysis

3,5-Difluoroaniline has a molecular weight of 129.107 Da . It has various thermophysical properties, including a triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

Scientific Research Applications

Synthesis and Chemical Properties

3-(3,5-Difluoroanilino)-2,2-dimethyl-3-oxopropanoic acid, due to its complex structure, participates in various synthetic pathways, contributing significantly to organic chemistry's advancement. Notably, its involvement in the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 showcases its utility in amidation reactions. This process, characterized by low racemization levels, indicates the compound's role in synthesizing N-protected amino acids, highlighting its importance in peptide chemistry and drug discovery (Lanigan, Starkov, & Sheppard, 2013). Further, its use in tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles underlines its versatility in creating CMe2CF3-containing heteroarenes, underscoring its potential in medicinal chemistry and material science (Shi et al., 2018).

Environmental and Material Science Applications

In environmental science, studies on the degradation of hexafluoropropylene oxide oligomer acids, which share structural similarities with this compound, provide insights into the ecological impacts of fluorinated compounds. The research on their resistance to oxidation and the potential for removal through advanced oxidation processes offers critical data for environmental remediation efforts (Bao et al., 2020). Additionally, the synthesis of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants from related compounds emphasizes the role of fluorinated acids in developing new materials with unique properties, such as low surface tensions, which are valuable in various industrial and medical applications (Han et al., 2009).

Advanced Material Development

The exploration of this compound and its derivatives in material science, particularly in the development of high-performance polymers and coatings, reveals its potential in creating innovative materials. Research into fully biobased superpolymers of 2,5-furandicarboxylic acid demonstrates the growing importance of sustainable materials with enhanced functional properties, from rigid to flexible, which are crucial for environmental sustainability and technological advancement (Guidotti et al., 2020).

Mechanism of Action

The mechanism of action of 3,5-Difluoroaniline is not well defined. It’s often used in research and industrial applications .

Safety and Hazards

3,5-Difluoroaniline is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

As for future directions, 3,5-Difluoroaniline is a key intermediate in the synthesis of many broadleaf herbicides and other agricultural chemical and pharmaceutical products . Its future use will likely continue in these areas.

properties

IUPAC Name

3-(3,5-difluoroanilino)-2,2-dimethyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGJQXZQWRUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1555682-41-1
Record name 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.